
Pentaboron lanthanum(3+) magnesium decaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaboron lanthanum(3+) magnesium decaoxide is a complex chemical compound with the molecular formula B5H15LaMgO10-15 . This compound is composed of pentaboron (B5), lanthanum (La), magnesium (Mg), and oxygen (O).
Preparation Methods
The synthesis of pentaboron lanthanum(3+) magnesium decaoxide involves several steps and specific reaction conditions. The compound can be prepared through the reaction of lanthanum chloride with magnesium borohydride in the presence of oxygen. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes to achieve high purity and yield .
Chemical Reactions Analysis
Pentaboron lanthanum(3+) magnesium decaoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of lanthanum oxide and magnesium oxide, while reduction reactions may yield boron hydrides and lanthanum metal .
Scientific Research Applications
Pentaboron lanthanum(3+) magnesium decaoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes. In biology, the compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is being investigated for its potential use in imaging and diagnostic techniques. Additionally, the compound is used in the development of advanced materials such as ceramics and superconductors .
Mechanism of Action
The mechanism of action of pentaboron lanthanum(3+) magnesium decaoxide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or protons in chemical reactions. It may also interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Pentaboron lanthanum(3+) magnesium decaoxide can be compared with other similar compounds such as lanthanum boride, magnesium boride, and lanthanum oxide. While these compounds share some similarities in terms of their chemical composition and properties, this compound is unique due to its specific combination of elements and its ability to undergo a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
75529-20-3 |
|---|---|
Molecular Formula |
B5H5LaMgO10+5 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
magnesium;lanthanum(3+);oxoborinic acid |
InChI |
InChI=1S/5BHO2.La.Mg/c5*2-1-3;;/h5*2H;;/q;;;;;+3;+2 |
InChI Key |
MJQMYHJIUBJWDO-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.[Mg+2].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


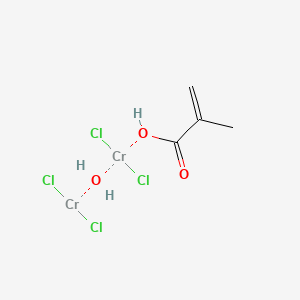
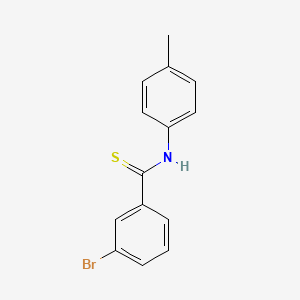
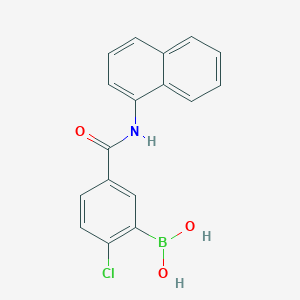
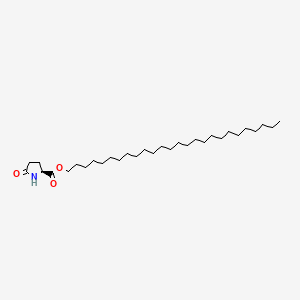
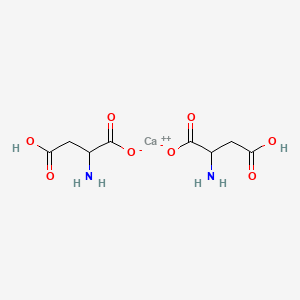
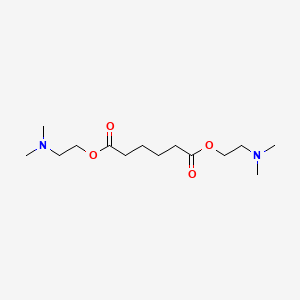
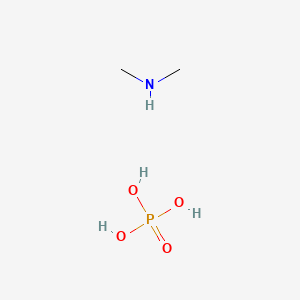




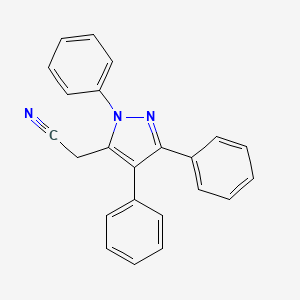
![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)

